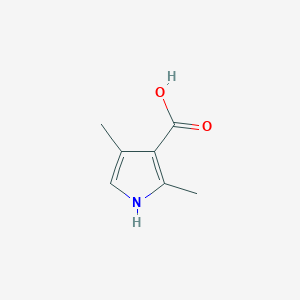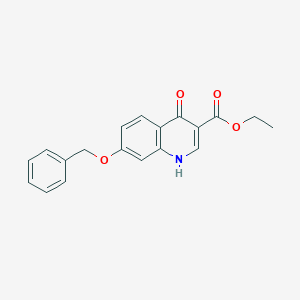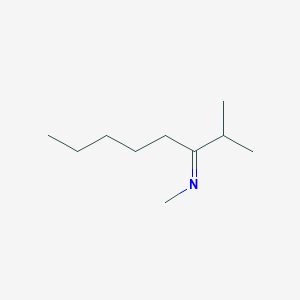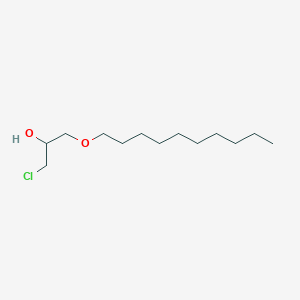
2-Propanol, 1-chloro-3-(decyloxy)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propanol, 1-chloro-3-(decyloxy)-, also known as IodoCyclized Oxytocin (ICOT), is a synthetic peptide that has gained significant attention in the scientific community due to its potential therapeutic applications. ICOT is a cyclic peptide that is formed by the cyclization of oxytocin with an iodinated decyloxy group. This modification enhances the stability and bioavailability of the peptide, making it a promising candidate for various therapeutic applications.
作用机制
The mechanism of action of ICOT is not fully understood, but it is believed to involve the activation of the oxytocin receptor. The oxytocin receptor is a G protein-coupled receptor that is involved in a wide range of physiological processes, including social behavior, reproduction, and stress response. Activation of the oxytocin receptor by ICOT may lead to the inhibition of cancer cell growth and proliferation, as well as the enhancement of chemotherapy efficacy.
生化和生理效应
ICOT has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, ICOT has been shown to have anti-inflammatory and analgesic effects. ICOT has also been shown to improve cognitive function and memory in animal models.
实验室实验的优点和局限性
ICOT has several advantages for use in laboratory experiments. It is stable and has a long half-life, making it easy to handle and store. Additionally, ICOT is highly selective for the oxytocin receptor, reducing the risk of off-target effects. However, ICOT is relatively expensive and requires careful handling to ensure purity and stability.
未来方向
There are several future directions for research on ICOT. One area of interest is the development of ICOT-based therapies for various types of cancer. Additionally, there is interest in exploring the potential of ICOT for the treatment of other diseases, such as Alzheimer's disease and depression. Further research is also needed to fully understand the mechanism of action of ICOT and to optimize its pharmacological properties.
合成方法
The synthesis of ICOT involves the reaction of oxytocin with an iodinated decyloxy group. The reaction is carried out in the presence of a coupling agent, such as N,N'-diisopropylcarbodiimide (DIC), and a catalyst, such as 1-hydroxybenzotriazole (HOBt). The reaction is typically carried out in a solvent, such as dimethylformamide (DMF), and requires careful control of the reaction conditions to ensure high yield and purity.
科学研究应用
ICOT has been extensively studied for its potential therapeutic applications. One of the most promising applications of ICOT is in the treatment of various types of cancer. ICOT has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, ICOT has been shown to enhance the efficacy of chemotherapy drugs, making it a promising candidate for combination therapy.
属性
CAS 编号 |
18371-72-7 |
|---|---|
产品名称 |
2-Propanol, 1-chloro-3-(decyloxy)- |
分子式 |
C13H27ClO2 |
分子量 |
250.8 g/mol |
IUPAC 名称 |
1-chloro-3-decoxypropan-2-ol |
InChI |
InChI=1S/C13H27ClO2/c1-2-3-4-5-6-7-8-9-10-16-12-13(15)11-14/h13,15H,2-12H2,1H3 |
InChI 键 |
YIEWJUDIKXQGKF-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCOCC(CCl)O |
规范 SMILES |
CCCCCCCCCCOCC(CCl)O |
其他 CAS 编号 |
18371-72-7 |
同义词 |
1-Chloro-3-(decyloxy)-2-propanol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



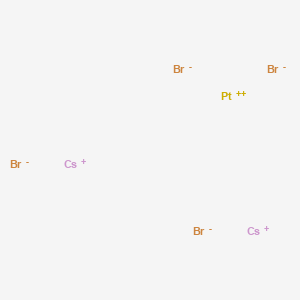

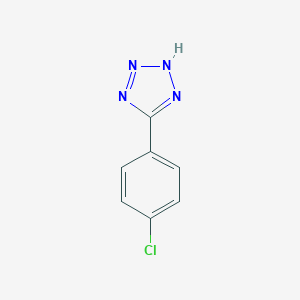
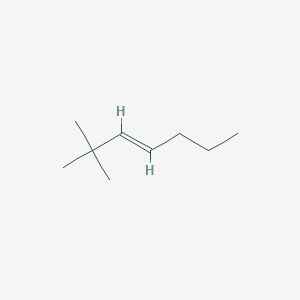
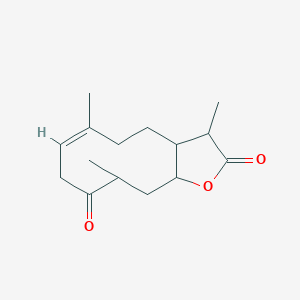
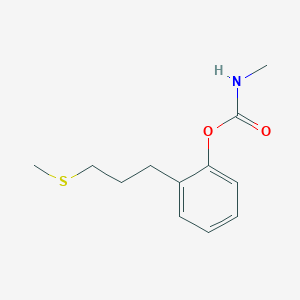
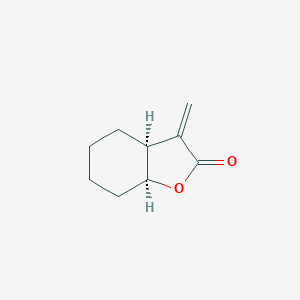
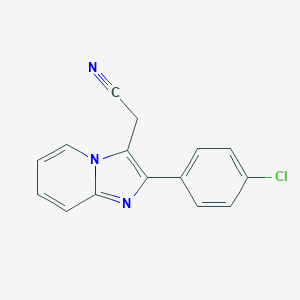
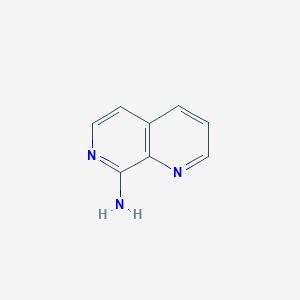
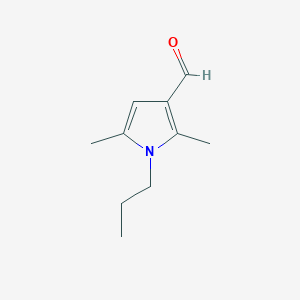
![Calcium bis[(2-hydroxyphenoxy)methanesulfonate]](/img/structure/B95294.png)
